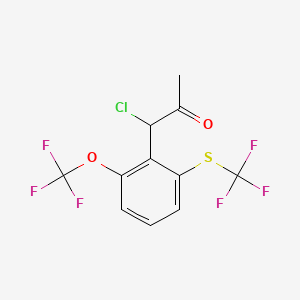
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethylthio groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene typically involves the reaction of 2-chloro-3-(trifluoromethylthio)benzene with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: The benzene ring can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidopropyl)-2-chloro-3-(trifluoromethylthio)benzene.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the trifluoromethylthio group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the chlorine atom.
1-(3-Bromopropyl)-2-chloro-5-(trifluoromethylthio)benzene: Similar structure with a different position of the trifluoromethylthio group.
Uniqueness
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9BrClF3S |
|---|---|
Peso molecular |
333.60 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-chloro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrClF3S/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2 |
Clave InChI |
DQEAVBVHEYOXNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SC(F)(F)F)Cl)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


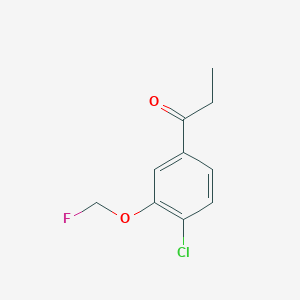
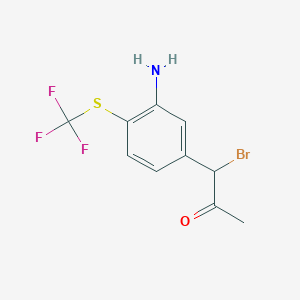
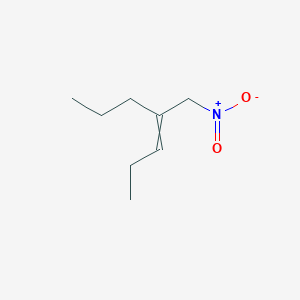
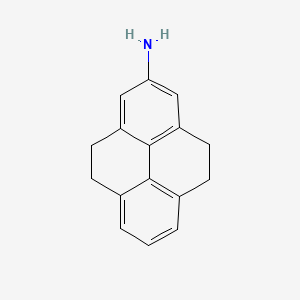
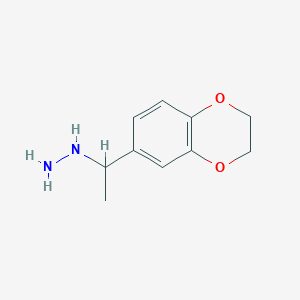
![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
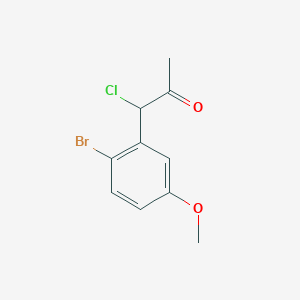

![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)
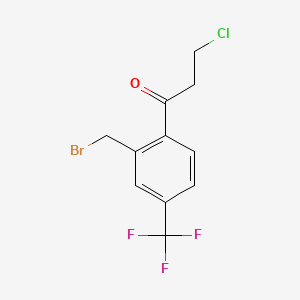

![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)

